2',3'-Dideoxy-2'-fluorouridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxy-2’-fluorouridine typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 3’ position of the nucleoside .
Industrial Production Methods: Industrial production methods for 2’,3’-Dideoxy-2’-fluorouridine are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2’,3’-Dideoxy-2’-fluorouridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the nucleoside to produce different analogs with potential biological activity.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed: The major products formed from these reactions include various fluorinated nucleoside analogs, which are studied for their antiviral and anticancer properties .
Scientific Research Applications
2’,3’-Dideoxy-2’-fluorouridine has a wide range of scientific research applications:
Chemistry: It serves as a starting material for the synthesis of other nucleoside analogs.
Biology: It is used in studies related to DNA synthesis and repair mechanisms.
Medicine: The compound has been investigated for its antiviral properties, particularly against HIV, and its potential anticancer activity.
Industry: It is used in the production of antiviral drugs and research reagents.
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxy-2’-fluorouridine involves its incorporation into viral DNA, leading to chain termination. This inhibits the replication of the virus. The compound targets the viral reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV .
Comparison with Similar Compounds
2’,3’-Dideoxyuridine: Lacks the fluorine atom but has similar antiviral properties.
2’,3’-Didehydro-2’,3’-dideoxythymidine: Another nucleoside analog with antiviral activity.
3’-Azido-3’-deoxythymidine: Known for its use in HIV treatment.
Uniqueness: 2’,3’-Dideoxy-2’-fluorouridine is unique due to the presence of the fluorine atom, which enhances its stability and antiviral activity compared to other nucleoside analogs .
Properties
Molecular Formula |
C9H11FN2O4 |
---|---|
Molecular Weight |
230.19 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O4/c10-6-3-5(4-13)16-8(6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1 |
InChI Key |
YTLACGJEZOUGQP-SHYZEUOFSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1F)N2C=CC(=O)NC2=O)CO |
Canonical SMILES |
C1C(OC(C1F)N2C=CC(=O)NC2=O)CO |
Origin of Product |
United States |
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